Vanillin vanillate

Description

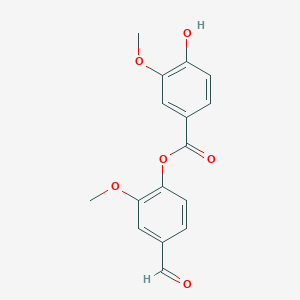

Structure

2D Structure

3D Structure

Properties

CAS No. |

100644-89-1 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |

InChI Key |

NJJAAEQSAYYXBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Synthetic and Biosynthetic Strategies for Vanillin Vanillate and Constituent Compounds

Chemical Synthesis of Vanillin (B372448) Vanillate (B8668496) via Esterification Processes

Vanillin vanillate is structurally an ester, formed by the chemical bonding of vanillic acid and vanillin. The synthesis is achieved through an esterification reaction where the carboxylic acid group of vanillic acid reacts with the phenolic hydroxyl group of vanillin, forming an ester linkage and releasing a molecule of water. nih.gov This direct esterification of a phenol (B47542) is a well-established, though sometimes challenging, transformation in organic chemistry.

Direct esterification, particularly involving less reactive phenols, often requires a catalyst to proceed at a reasonable rate and achieve high yields. Strong acid catalysts are typically employed to facilitate this reaction. mdpi.comnih.gov Commonly used systems include Brønsted acids such as p-toluenesulfonic acid (PTSA), sulfuric acid, and phosphorous acid, as well as various Lewis acids. mdpi.comnih.govmdpi.com

The choice of catalyst is crucial for optimizing the reaction. For instance, PTSA is recognized for promoting esterification under relatively mild conditions and tolerating a variety of functional groups, leading to high yields of the desired phenolic esters. mdpi.com Studies on the esterification of other phenolic acids, such as dihydrocaffeic acid, have demonstrated that PTSA can be a highly efficient catalyst. mdpi.com Similarly, phosphorous acid has been patented as an effective catalyst for phenol esterification, noted for producing a high-purity product with minimal by-products. mdpi.com

To drive the reaction equilibrium towards the product side, the removal of water is a critical process parameter. This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. mdpi.com

Table 1: Catalytic Systems for Phenolic Esterification

| Catalyst | Substrates | Key Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (PTSA) | Dihydrocaffeic acid and hexanol | 1 mol% PTSA, 80°C, 2h | >90% | mdpi.com |

| Sulfuric Acid | t-Octylphenol and acetic acid | 1.8 mol% H₂SO₄, reflux | 74% | nih.gov |

| Phosphorous Acid | Phenol and carboxylic acids | Heat, with water removal | High purity | mdpi.com |

This table presents data from various phenolic esterification reactions to illustrate the efficacy of different catalytic systems. The yields are specific to the cited reactions and may vary for the synthesis of this compound.

The mechanism for the acid-catalyzed esterification of vanillic acid with vanillin follows the general Fischer-Speier esterification pathway. mdpi.com The process is initiated by the protonation of the carbonyl oxygen of vanillic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The phenolic hydroxyl group of the vanillin molecule then acts as the nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the subsequent elimination of a water molecule, a key driving force for the reaction. The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

The kinetics of such reactions are influenced by temperature, catalyst concentration, and the efficiency of water removal. For the esterification of dihydrocaffeic acid with hexanol catalyzed by PTSA, the activation energy was determined to be 22.6 kJ/mol, indicating high catalytic activity. mdpi.com This value provides a reasonable estimate for the kinetics involved in similar phenolic esterifications.

Biocatalytic and Enzymatic Approaches for Aromatic Esterification

As an alternative to chemical synthesis, biocatalysis offers a greener and more specific route to ester formation. Enzymes, particularly lipases, are widely used for esterification reactions due to their high selectivity and ability to function under mild conditions. acs.orgrsc.org Lipases catalyze ester synthesis in environments with limited water, reversing their natural hydrolytic function. rsc.org

The biocatalytic synthesis of vanillin esters has been successfully demonstrated. For example, vanillin isobutyrate can be prepared by reacting vanillin with isobutyric anhydride (B1165640) using a lipase (B570770) catalyst. acs.org This method proceeds under mild conditions, results in a high yield, and simplifies downstream processing as it avoids harsh acidic or basic washes. acs.org Lipases from sources like Candida antarctica (e.g., Novozym 435) are particularly effective for the esterification of phenolic compounds. rsc.org These enzymes can be immobilized to improve stability and allow for recycling, enhancing the economic viability of the process.

Precursor Production Methodologies: Vanillin and Vanillic Acid

The availability of the precursors, vanillin and vanillic acid, is fundamental to the synthesis of this compound. Both compounds can be produced through chemical synthesis or biotechnological routes.

Historically, synthetic vanillin was first produced from eugenol (B1671780), a major component of clove oil. nih.gov Today, the majority of synthetic vanillin is derived from petrochemical sources like guaiacol (B22219) or as a by-product of the paper industry through the oxidative breakdown of lignin (B12514952). nih.gov

Vanillic acid is most commonly produced by the oxidation of vanillin. This can be achieved using various oxidizing agents. It is also a major intermediate in the microbial degradation of ferulic acid. x-mol.net

Microbial Biosynthesis Pathways of Vanillin and Vanillic Acid

The biotechnological production of vanillin and vanillic acid from renewable feedstocks is an area of intensive research, driven by consumer demand for natural products. mdpi.comnih.gov Ferulic acid, a compound abundant in agricultural side-streams like corn bran and sugar beet pulp, is a key substrate for microbial conversion. mdpi.comresearchgate.net

The most efficient microbial pathway for converting ferulic acid to vanillin is a CoA-dependent, non-β-oxidative route. mdpi.comresearchgate.netnih.gov This two-enzyme pathway involves:

Feruloyl-CoA synthetase (Fcs): This enzyme activates ferulic acid to its corresponding thioester, feruloyl-CoA. nih.gov

Enoyl-CoA hydratase/aldolase (Ech): This enzyme hydrates and then cleaves the feruloyl-CoA molecule to release vanillin and acetyl-CoA. nih.gov

Genes encoding these enzymes have been identified in bacteria such as Amycolatopsis and Pseudomonas. researchgate.netnih.gov

Alternatively, de novo biosynthesis pathways have been engineered in microbes to produce these compounds from simple carbon sources like glucose. nih.govnih.gov One established route proceeds through the shikimate pathway to produce 3-dehydroshikimic acid, which is then converted to protocatechuic acid. nih.gov Subsequent methylation yields vanillic acid, which can then be reduced to vanillin. nih.gov

To make microbial production commercially competitive, significant metabolic engineering efforts have been undertaken in host organisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov Key strategies include:

Blocking Competing Pathways: To prevent the loss of vanillin, native genes responsible for its degradation are deleted. For instance, genes encoding alcohol dehydrogenases that reduce vanillin to the less valuable vanillyl alcohol, or vanillin dehydrogenases that oxidize it to vanillic acid, are common knockout targets. nih.govscielo.br

Overexpression of Key Enzymes: The genes central to the production pathway, such as fcs and ech for the ferulic acid route or a carboxylic acid reductase (CAR) for the conversion of vanillic acid to vanillin, are overexpressed to increase metabolic flux towards the product. nih.govnih.gov

Enhancing Precursor and Cofactor Supply: Engineering the central metabolism of the host organism to channel more carbon into the shikimate pathway increases the availability of aromatic precursors. nih.gov Additionally, enhancing the regeneration of cofactors like NADPH and S-adenosyl-l-methionine (SAM), which are required by reductases and methyltransferases, can further boost production. nih.gov

Mitigating Product Toxicity: Vanillin is toxic to most microorganisms at concentrations above 1 g/L, which limits production titers. mdpi.comresearchgate.net Strategies to overcome this include the implementation of efflux pumps, in-situ product removal using adsorbent resins or organic solvents, and the conversion of vanillin to a non-toxic intermediate like vanillin β-D-glucoside, which can be accumulated in the cell and cleaved later. nih.govmdpi.comnih.gov

Table 2: Examples of Metabolically Engineered Strains for Vanillin Production

| Organism | Key Genetic Modifications | Substrate | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of fcs and ech from Amycolatopsis sp. | Ferulic Acid | 1,100 | nih.govresearchgate.net |

| Escherichia coli | Deletion of alcohol dehydrogenases (yahK, yjgB, yqhD), overexpression of aroG and tyrA mutants, cofactor engineering. | Glucose | 465.81 | nih.gov |

| Saccharomyces cerevisiae | Expression of 3-dehydroshikimate dehydratase, carboxylic acid reductase (CAR), O-methyltransferase. Deletion of ADH6. | Glucose | 65 | nih.gov |

Heterologous Expression Systems and Biosensor Development for Aromatic Precursors

The biotechnological production of vanillin and its precursors has been significantly advanced through the use of heterologous expression systems, where genes from one organism are expressed in another, more easily cultivated host. mdpi.com Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen as hosts due to their well-understood genetics, rapid growth, and established industrial use. patsnap.comresearchgate.net

Metabolic engineering aims to construct or optimize metabolic pathways in these hosts for the production of high-value compounds. mdpi.com For vanillin biosynthesis, this involves introducing genes that encode enzymes capable of converting simple substrates like glucose or more complex aromatic precursors into vanillin and vanillic acid. patsnap.comnih.gov For instance, a de novo biosynthetic pathway for vanillin production from glucose has been established in S. cerevisiae and Schizosaccharomyces pombe by introducing a few key heterologous genes. nih.gov These include genes for 3-dehydroshikimate dehydratase from Podospora pauciseta, an aromatic carboxylic acid reductase (ACAR) from Nocardia sp., and an O-methyltransferase from Homo sapiens. nih.gov

In E. coli, a common strategy involves the heterologous expression of genes such as feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) from bacteria like Pseudomonas fluorescens or Amycolatopsis sp. to convert ferulic acid into vanillin. mdpi.comresearchgate.netresearchgate.net Researchers have engineered E. coli to produce significant titers of vanillin by optimizing the expression of these genes and modifying the host's native metabolism to prevent the degradation of vanillin into byproducts like vanillyl alcohol or vanillic acid. researchgate.netx-mol.net For example, deleting genes for alcohol dehydrogenases can substantially increase vanillin accumulation. x-mol.net A final engineered E. coli co-culture system has achieved a vanillin titer of 465.81 mg/L from glucose. x-mol.net Similarly, systematic engineering of S. cerevisiae, involving 24 genetic modifications to optimize cofactor supply and reconfigure central metabolism, resulted in a production of 365.55 mg/L of vanillin from glucose. biorxiv.orgresearchgate.net

A critical component in the development of these microbial factories is the use of biosensors. researchgate.net These are engineered biological components, often based on transcriptional regulators, that can detect specific molecules (like vanillin or its precursors) and produce a measurable output signal, such as fluorescence. researchgate.netmdpi.com Biosensors enable high-throughput screening of vast genetic libraries, allowing scientists to rapidly identify the most productive enzyme variants or engineered strains without resorting to slow and laborious analytical methods like chromatography. researchgate.netmdpi.com For example, biosensors responsive to aromatic compounds can be used to optimize metabolic pathways by identifying and overcoming flux bottlenecks. researchgate.net While biosensors for precursors like 4-hydroxyphenylpyruvate and amino acids such as phenylalanine and tyrosine have been developed, creating highly specific sensors for a wide range of aromatic compounds remains an active area of research. mdpi.comnih.gov

| Host Organism | Key Heterologous Genes/Modifications | Substrate | Product | Reported Titer |

|---|---|---|---|---|

| Escherichia coli | fcs (Pseudomonas fluorescens), ech (P. fluorescens), mutated ADH locus | Ferulic Acid | Vanillin | 0.080 g/L mdpi.com |

| Escherichia coli | fcs (Amycolatopsis sp.), ech (A. sp.) | Ferulic Acid | Vanillin | 1.1 g/L researchgate.net |

| Escherichia coli (Co-culture system) | MmCAR, SFP, deleted yahK, yjgB, yqhD, tyrR, pheA; overexpressed aroG, tyrA, pos5, mtn, luxS | Glucose | Vanillin | 465.81 mg/L x-mol.net |

| Saccharomyces cerevisiae | 3-dehydroshikimate dehydratase (P. pauciseta), ACAR (Nocardia sp.), OMT (H. sapiens), UGT (A. thaliana) | Glucose | Vanillin | 45 mg/L nih.gov |

| Saccharomyces cerevisiae | 24 genetic modifications including systematic deletion of oxidoreductases and cofactor optimization | Glucose | Vanillin | 365.55 mg/L researchgate.net |

| Schizosaccharomyces pombe | 3-dehydroshikimate dehydratase (P. pauciseta), ACAR (Nocardia sp.), OMT (H. sapiens) | Glucose | Vanillin | 65 mg/L nih.gov |

Bioconversion of Lignin and Ferulic Acid Derived Substrates

Bioconversion leverages microorganisms to transform abundant, renewable feedstocks into valuable chemicals. Lignin, a complex aromatic polymer that is a major byproduct of the paper and pulp industry, and ferulic acid, a phenolic compound widespread in plant cell walls, are key substrates for the biotechnological production of vanillin and vanillic acid. mdpi.comresearchgate.netresearchgate.net

The degradation of lignin releases a mixture of aromatic monomers, including coniferyl alcohol, which can be converted to vanillin and subsequently oxidized to vanillic acid. mdpi.com Various microorganisms, including bacteria like Bacillus sp., Pseudomonas putida, and Rhodococcus sp., as well as white-rot fungi, are capable of degrading lignin and converting its derivatives. mdpi.comijcrr.com However, the yields are often low because many of these microbes also use the produced vanillin as a carbon source, rapidly converting it into other compounds. mdpi.com For instance, Pseudomonas putida KT2440 can convert vanillin to vanillic acid and then consume it completely. acs.org Similarly, a strain of Pseudomonas sp. was able to produce 30.7 mg/L of vanillic acid and 1.94 mg/L of vanillin from enzymatically pre-treated lignin. nih.gov

Ferulic acid is a more direct precursor for vanillin production. researchgate.net Many microbial pathways for its conversion have been identified. researchgate.netresearchgate.net A common route involves the conversion of ferulic acid to vanillic acid, which is then reduced to vanillin. nih.gov For example, a two-step process using two different filamentous fungi, Aspergillus niger and Pycnoporus cinnabarinus, was developed. nih.gov In the first step, A. niger transforms ferulic acid into vanillic acid with a molar yield of 88%, reaching a concentration of 920 mg/L. nih.gov In the second step, P. cinnabarinus reduces the vanillic acid to vanillin, achieving 237 mg/L. nih.gov Other microbes, such as Amycolatopsis sp., have been used in fed-batch bioreactors to convert ferulic acid to vanillin, reaching concentrations as high as 19.5 g/L. researchgate.net

| Microorganism(s) | Substrate | Process | Product | Reported Yield/Concentration |

|---|---|---|---|---|

| Aspergillus niger | Ferulic Acid | One-step biotransformation | Vanillic Acid | 920 mg/L (88% molar yield) nih.gov |

| Pycnoporus cinnabarinus | Vanillic Acid (from A. niger culture) | One-step biotransformation | Vanillin | 237 mg/L (22% molar yield) nih.gov |

| Amycolatopsis sp. ATCC 39116 | Ferulic Acid | Fed-batch solid-liquid two-phase partitioning bioreactor | Vanillin | 19.5 g/L researchgate.net |

| Pseudomonas fluorescens BF13-1p4 | Ferulic Acid | Optimized resting cells bioconversion | Vanillin | 1.4 g/L unibo.it |

| Pseudomonas sp. AZ10 UPM | Enzymatically digested lignin | Biotransformation | Vanillic Acid & Vanillin | 30.7 mg/L & 1.94 mg/L, respectively nih.gov |

| Bacillus sp. | Lignin from sugarcane bagasse & coconut husk | Bioconversion | Vanillin | 0.7 mg/mL ijcrr.com |

Chemo-Enzymatic and Hybrid Synthetic Routes for Aromatic Precursors

Chemo-enzymatic and hybrid synthetic routes combine the advantages of chemical catalysis with the high selectivity of biocatalysis to produce aromatic precursors like vanillin and vanillic acid. These integrated approaches can overcome the limitations of purely chemical or biological methods, leading to more efficient and sustainable processes.

One prominent example involves the treatment of lignin. While direct microbial degradation of raw lignin is often inefficient, a chemical pre-treatment step can break down the complex polymer into a more accessible mixture of smaller aromatic compounds. mdpi.comnih.gov This can be followed by a bioconversion step where microorganisms transform these intermediates into the desired products. For instance, lignin can be chemically oxidized to produce a stream of compounds including vanillin, which can then be fed to engineered microbes. acs.org Similarly, enzymatic treatment can partially digest lignin, making it usable by bacteria like Pseudomonas sp. to produce vanillic acid and vanillin. nih.gov

Another hybrid strategy involves using enzymes as catalysts in processes that would traditionally be purely chemical. An artificial enzymatic cascade was developed to mimic a historical chemical route for synthesizing vanillin from eugenol. nih.gov This two-step biocatalytic sequence, which can be run in a single pot, uses molecular oxygen as the oxidant and outperforms the natural five-step microbial pathway. nih.gov

The OrganoCat process provides another example, where lignin is first extracted from lignocellulose using solvents and then can be depolymerized through a chemo-enzymatic sequence. nih.gov The lignin is oxidized by the laccase enzyme and then treated with sodium hydroxide (B78521) to yield vanillic acid as the major product. nih.gov These hybrid routes demonstrate the potential of integrating different catalytic systems to create novel and more effective pathways for producing valuable aromatic compounds from renewable resources.

Industrial Chemical Synthesis of Vanillin and Vanillic Acid: Methodological Evolution

The industrial production of vanillin has a history spanning nearly 150 years, marked by a significant evolution in synthetic methodologies driven by raw material availability, cost, and environmental considerations. wikipedia.orgchemdad.comhz-focus.com

The first commercial synthesis of vanillin began in 1874, shortly after its structure was identified. wikipedia.orgyoutube.com This initial process used coniferin, a compound extracted from pine bark, as the starting material. wikipedia.org Soon after, a more cost-effective route was developed using eugenol, which is abundant in clove oil. wikipedia.orgyoutube.com Vanillin was produced commercially from eugenol until the 1920s. wikipedia.org

Currently, the vast majority of synthetic vanillin (approximately 85%) is produced from petrochemical precursors, primarily guaiacol. wikipedia.org The most significant industrial method is the two-step Rhodia (now Solvay) process, developed in the 1970s. wikipedia.orgchemdad.com This route involves the reaction of guaiacol with glyoxylic acid via electrophilic aromatic substitution to form vanillylmandelic acid. wikipedia.orggoogle.com This intermediate is then converted to vanillin through oxidative decarboxylation. wikipedia.orgchemdad.com This process is considered highly efficient with fewer waste streams compared to older methods. chemdad.comhz-focus.com Another guaiacol-based route, known as the nitroso process, was historically used in China and the Soviet Union but is less favorable due to the toxicity of the reagents and environmental impact. chemdad.comleffingwell.com

| Method | Primary Raw Material(s) | Time Period of Dominance | Key Characteristics |

|---|---|---|---|

| Eugenol Oxidation | Eugenol (from Clove Oil) | Late 1870s - 1920s | One of the first commercial synthetic routes. wikipedia.orgyoutube.com |

| Lignin Process | Lignosulfonates (from wood pulp waste) | 1930s - Present (declining) | Utilizes industrial waste; complex process with environmental concerns. wikipedia.orgnih.gov Still used by Borregaard for bio-based vanillin. ifrafragrance.org |

| Guaiacol-Glyoxylic Acid Route (Rhodia Process) | Guaiacol, Glyoxylic Acid | 1970s - Present | Currently the most dominant method (~85% of production). wikipedia.org Considered efficient with fewer reaction steps and lower cost. chemdad.comgoogle.com |

| Guaiacol-Formaldehyde Route (Nitroso Process) | Guaiacol, Formaldehyde | Mid-20th Century | Primarily used in the former Soviet Union and China; involves toxic reagents. chemdad.comleffingwell.com |

Advanced Spectroscopic and Chromatographic Characterization of Vanillin Vanillate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of vanillin (B372448) vanillate (B8668496) in solution. While specific experimental data for vanillin vanillate is not widely published, a theoretical spectrum can be reliably predicted based on the well-documented spectra of its constituent parts, vanillin and vanillic acid, and related ester compounds. journal-jps.compensoft.netnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehyde, and methoxy (B1213986) protons from both moieties. Key features would include the disappearance of the acidic proton from the vanillic acid's carboxyl group and the phenolic proton from vanillin, confirming the formation of the ester linkage. The aromatic protons would appear as a complex series of doublets and double doublets in the range of 6.8-7.8 ppm. The aldehyde proton from the vanillin portion would be a sharp singlet downfield, typically around 9.8 ppm, and the two methoxy group protons would each present as a singlet around 3.8-3.9 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the newly formed ester group would be a key signal, expected around 165-167 ppm. nih.gov The aldehyde carbonyl carbon would resonate further downfield, near 191 ppm. The spectrum would also feature signals for the aromatic carbons (110-155 ppm) and the methoxy carbons (around 56 ppm).

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. The molecular formula of this compound is C₁₆H₁₄O₆, giving it a molecular weight of 302.28 g/mol .

In an electron ionization (EI-MS) experiment, the molecular ion peak (M⁺) would be observed at m/z 302. Aromatic esters are known to produce prominent molecular ion peaks. whitman.edu The fragmentation pattern is dictated by the cleavage of the ester bond, which is the most labile point. Key fragmentation pathways would include:

Acylium Ion Formation: Cleavage of the C-O bond of the ester linkage would yield a vanilloyl acylium ion (m/z 151), a common fragment for vanillic acid derivatives.

Phenoxy Radical Formation: The other part of the molecule could form a radical cation corresponding to the vanillin moiety (m/z 151).

Further Fragmentation: Subsequent loss of small molecules like carbon monoxide (CO) from the aldehyde or acylium group, or a methyl radical (•CH₃) from the methoxy groups, would lead to other characteristic smaller fragments. whitman.edututorchase.comchemistrynotmystery.com

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed for the analysis of this compound in complex mixtures, providing both separation and identification. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in this compound. The spectra are characterized by specific vibrational modes corresponding to the stretching and bending of its bonds. spectroscopyonline.com

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions from the carbonyl groups. Key expected bands for an aromatic ester like this compound include: spectroscopyonline.comlibretexts.org

Ester C=O Stretch: A strong, sharp band around 1720-1730 cm⁻¹. This is shifted to a slightly lower wavenumber compared to saturated esters due to conjugation with the aromatic ring. spectroscopyonline.comlibretexts.org

Aldehyde C=O Stretch: Another strong band around 1680-1700 cm⁻¹.

Aromatic C=C Stretches: Medium to strong bands in the 1500-1600 cm⁻¹ region.

C-O Stretches: Two strong, characteristic bands for the ester group (C-C-O and O-C-C stretches) are expected between 1100 and 1300 cm⁻¹. spectroscopyonline.cominstanano.com

Aromatic C-H Bending: Sharp peaks in the 700-900 cm⁻¹ region, indicative of the substitution pattern on the benzene (B151609) rings.

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=C bonds typically show strong Raman signals.

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (from residual H₂O or precursor) | 3200-3500 | Broad, Medium | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch (Methoxy) | 2850-2970 | Medium | Medium |

| Ester C=O Stretch | 1720-1730 | Strong | Medium |

| Aldehyde C=O Stretch | 1680-1700 | Strong | Medium |

| Aromatic C=C Ring Stretches | 1500-1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch (Ester) | 1250-1310 | Strong | Weak |

| Symmetric C-O-C Stretch (Ester) | 1100-1130 | Strong | Weak |

X-ray Crystallography and Powder Diffraction for Solid-State Characterization

X-ray diffraction (XRD) methods are indispensable for the characterization of the solid-state structure of crystalline materials like this compound. researchgate.net

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique provides the definitive three-dimensional structure of the molecule. It allows for the precise determination of bond lengths, bond angles, and torsion angles. This data reveals the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Studies on co-crystals of vanillic acid have demonstrated its tendency to form well-ordered crystalline structures. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): For a polycrystalline (powder) sample, PXRD is used as a fingerprinting technique to identify the crystalline phase and to assess the bulk purity of the material. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystal structure. Experimental PXRD patterns can be compared to patterns calculated from single-crystal data to confirm phase identity. The technique is also crucial for studying polymorphism—the ability of a compound to exist in more than one crystal form. Studies on related polymers like poly(ethylene vanillate) have utilized X-ray scattering to understand crystalline organization. cnr.it

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile, thermally sensitive compounds like this compound.

Methodology: A typical method would employ a reversed-phase C18 column with a gradient or isocratic mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or acetic acid) to ensure sharp peak shapes. journalijar.comjournalijar.com

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be suitable, monitoring at a wavelength where the aromatic system absorbs strongly, such as 260 nm or 280 nm. agriculturejournals.cz

Application: The method can be validated according to ICH guidelines to accurately determine the purity of a synthesized batch of this compound and to quantify its concentration in various samples. journalijar.com The retention time for vanillic acid itself in a methanol/water system can be around 20 minutes, suggesting this compound would have a significantly longer retention time due to its increased hydrophobicity. researchgate.net

Gas Chromatography (GC): GC can also be used, though the high boiling point of this compound may pose a challenge.

Methodology: Analysis would require a high-temperature capillary column. To improve volatility and peak shape, derivatization of the phenolic hydroxyl group might be considered, though this adds a step to the sample preparation.

Detection: A Flame Ionization Detector (FID) would provide quantitative data, while coupling the GC to a Mass Spectrometer (GC-MS) would provide both separation and structural confirmation of the analyte and any impurities.

Table 2: Representative HPLC Method Parameters for this compound Analysis.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.2% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 260 nm or 280 nm |

| Column Temperature | 25-35 °C |

| Injection Volume | 10-20 µL |

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in this compound upon heating, providing information on its melting behavior, thermal stability, and decomposition profile. jocpr.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Information Gained: A DSC thermogram for a crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point (Tₘ) and the associated enthalpy of fusion (ΔHₘ). scilit.com If the material is amorphous or semi-crystalline, a glass transition (T₉) may also be observed as a step change in the baseline. rsc.org For analogous aromatic polyesters, melting temperatures can range from 200-260 °C, suggesting this compound will be a high-melting solid. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.

Information Gained: The TGA curve provides critical data on the thermal stability of the compound. The onset temperature of decomposition indicates the limit of its thermal stability. Aromatic esters and related polymers often exhibit good thermal stability, with decomposition temperatures typically above 300 °C. rsc.orgnih.gov The derivative of the TGA curve (DTG) reveals the temperature(s) of maximum decomposition rate, which can indicate a single or multi-step degradation process. rsc.org For complex esters, decomposition often involves the initial cleavage of the ester bond followed by further breakdown of the aromatic structures. fur4sustain.eu

Table 3: Information Obtained from Thermal Analysis of this compound.

| Technique | Primary Measurement | Key Information Provided |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting Point (Tₘ), Enthalpy of Fusion (ΔHₘ), Glass Transition (T₉), Crystallization Temperature (T꜀) |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal Stability, Decomposition Temperature, Decomposition Profile (single/multi-step), Residual Mass |

Theoretical and Computational Studies of Vanillin Vanillate Molecular Architecture

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For vanillin (B372448) vanillate (B8668496), these calculations would elucidate the distribution of electrons, the energies of molecular orbitals, and the thermodynamic stability.

Key areas of investigation include:

Geometric Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species. For vanillin vanillate, the oxygen atoms of the carbonyl, hydroxyl, and ester groups would be expected to be regions of negative potential.

Thermodynamic Properties: Quantum calculations can accurately predict standard molar enthalpies of formation (ΔfH°m) and standard Gibbs energies of formation. researchgate.net These values are essential for analyzing the thermodynamic stability of the molecule. While direct experimental values for this compound are scarce, data for its precursors are available.

Table 1: Calculated Thermodynamic Properties of Vanillin and Vanillic Acid This table presents data for the precursor molecules to illustrate the types of results obtained from quantum chemical calculations.

| Compound | Method | Standard Molar Enthalpy of Formation (gas phase, kJ/mol) | Reference |

| Vanillin | Ab initio (G3) | -375.8 ± 2.1 | researchgate.net |

| Vanillic Acid | Experimental | -748.5 ± 1.8 (crystalline state) | researchgate.net |

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as with a solvent or a biological receptor. frontiersin.org An MD simulation of this compound would track the movements of each atom based on a classical force field, revealing how the molecule folds, flexes, and interacts with other molecules. rsc.org

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium in the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. For this compound, the linkage between the two aromatic rings via the ester bond would be a region of particular interest for flexibility analysis.

Radius of Gyration (Rg): This value describes the compactness of the molecule's structure. Changes in Rg over the simulation time can indicate conformational changes, such as unfolding or folding. MD simulations on related molecules like vanillin have shown that binding to a protein can stabilize its structure, resulting in a stable Rg. frontiersin.org

Hydrogen Bond Analysis: MD simulations can identify and quantify the formation and breaking of hydrogen bonds, which are critical for understanding intermolecular interactions, particularly with biological targets like proteins or DNA. nih.gov

Studies on vanillate transport channels have used MD simulations to understand the thermodynamics and crucial interactions, such as hydrogen bonds and hydrophobic interactions, that govern the passage of the vanillate molecule through protein pores. nih.gov Similar simulations would be invaluable for understanding the transport and binding of this compound.

Structure-Activity Relationship (SAR) Modeling for Predictive Biological Properties

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. By comparing the activities of structurally similar compounds, researchers can build models that predict the activity of new, untested molecules.

For this compound, an SAR study would involve synthesizing and testing a series of analogues to determine how modifications to its structure affect a specific biological activity, such as antioxidant or antifungal properties. researchgate.net Research on vanillic acid ester analogues has provided a clear example of this approach. nih.govresearchgate.net In a study investigating the inhibitory effect on degranulation in leukemia cells, various alkyl esters of vanillic acid were synthesized. nih.gov The results showed that the length of the alkyl chain significantly influenced the activity.

Table 2: Example of SAR Data for Vanillic Acid Esters This table illustrates an SAR study on compounds structurally related to this compound.

| Compound | Alkyl Chain | Relative Inhibitory Activity | Key Finding | Reference |

| Methyl Vanillate | C1 | Strong | Baseline activity established. | nih.gov |

| Butyl Vanillate | C4 (straight) | ~3x more active than Methyl Vanillate | Potency increases with alkyl chain length up to C4. | nih.gov |

| Butyl p-hydroxybenzoate | C4 (straight) | More potent than Butyl Vanillate | The methoxy (B1213986) group is not essential for this specific activity, but the hydroxyl and ester groups are. | nih.gov |

Cheminformatics and Data Mining for Compound Design and Discovery

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds. These tools are used for designing new molecules, predicting their properties, and identifying potential drug candidates.

For this compound, cheminformatics approaches could be applied in several ways:

Virtual Screening: A library of compounds structurally similar to this compound could be virtually screened against a known biological target (e.g., an enzyme active site) using molecular docking programs. This can prioritize which analogues should be synthesized and tested in the lab.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. For instance, the SwissADME tool, used to analyze vanillic acid, can predict properties like bioavailability based on Lipinski's rule of five. researchgate.net Such an analysis for this compound would be crucial for assessing its potential as a therapeutic agent.

Metabolic Pathway Analysis: As seen in studies on vanillin exposure, metabolome-wide association studies (MWAS) use computational methods to analyze how a compound affects cellular metabolism. nih.gov An MWAS for this compound could reveal which metabolic pathways it perturbs, providing clues to its mechanism of action and biological effects.

De Novo Design: Algorithms can design novel compounds from scratch based on a set of desired properties and structural constraints derived from known active molecules like this compound. This approach has been used to engineer biosensors for related molecules like vanillin and vanillate. biorxiv.org

In silico design of new compounds, such as monoglyceride vanillate, has been successfully guided by molecular docking and dynamics simulations to predict binding energy and stability with target receptors, demonstrating the power of these computational tools in drug discovery. sbmu.ac.ir

Research on Potential Applications and Functional Performance of Vanillin Vanillate

Scientific Investigations in Flavor and Fragrance Systems

The potential use of vanillin (B372448) vanillate (B8668496) in the flavor and fragrance industry is predicated on its sensory profile and its stability in various product formulations. As an ester, its chemical structure could offer enhanced lipophilicity compared to the more polar vanillic acid, potentially influencing its behavior in complex food and cosmetic matrices. vulcanchem.com

Initial sensory evaluations have provided preliminary insights into the gustatory effects of vanillin vanillate. While it is structurally derived from vanillin, a globally recognized aroma compound, its interaction with taste receptors appears to be distinct.

Gustatory Profile: Preliminary sensory panel tests have indicated that this compound may act as a sweetness enhancer. In one study, icings formulated with 0.01% this compound were perceived as being 20% sweeter than those containing vanillin alone. vulcanchem.com This suggests a potential interaction with sweet taste receptors or a modulatory effect on the perception of sweetness.

Olfactory Profile: As a derivative of vanillin, it is hypothesized that this compound would interact with olfactory receptors responsible for detecting vanilla and sweet-aromatic notes. However, specific studies detailing its binding affinity to olfactory receptors or comprehensive sensory profiling to characterize its full aroma are not yet extensively documented.

Table 1: Preliminary Sensory Data for this compound

| Formulation | Compound Concentration | Perceived Sweetness Increase (vs. Vanillin) |

|---|

The chemical stability and release characteristics of flavor compounds are critical for their application in food and fragrance products. The ester linkage in this compound is theorized to confer specific advantages in this regard.

Enhanced Stability: Due to the esterification of the carboxylic acid group of vanillic acid, this compound is expected to exhibit greater stability in acidic conditions compared to its precursor. vulcanchem.com This could make it a more robust flavoring agent in acidic foods and beverages.

Lipophilicity and Release: The ester structure is also predicted to increase the compound's lipophilicity (fat-solubility). vulcanchem.com This property could be leveraged for controlled release applications in fat-based food systems or in fragrance formulations where a slower, more sustained release of the aromatic profile is desirable.

Exploratory Studies in Biomedical and Pharmaceutical Research

Derivatives of vanillin and vanillic acid are known to possess a range of biological activities, prompting exploratory research into the biomedical potential of this compound. vulcanchem.comacs.org These investigations are primarily focused on its antioxidant, anti-inflammatory, and antiproliferative properties, which are characteristic of many phenolic compounds. nih.govethernet.edu.et

Phenolic compounds are well-established antioxidants, and this compound, which contains two phenolic moieties, is expected to share this property. The antioxidant capacity of related compounds has been documented, forming the basis for investigating this compound. ethernet.edu.etd-nb.info

Antioxidant Potential: The therapeutic potential of vanillin and its metabolites is linked to their actions on oxidative stress. researchgate.net It is hypothesized that this compound can act as a free radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species. This mechanism is common to many phenolic antioxidants. d-nb.info While specific in vitro studies quantifying the antioxidant activity of this compound are in early stages, the known properties of its constituent parts suggest it would be an active antioxidant. vulcanchem.comresearchgate.net

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Derivatives of vanillic acid have shown promise in this area.

Potential for Inflammation Modulation: Research has shown that vanillic acid derivatives can exhibit anti-inflammatory properties. vulcanchem.comacs.org Studies on related compounds in murine models have demonstrated inhibition of pain-like behavior and reductions in edema and myeloperoxidase activity, which are markers of inflammation. acs.org While the specific molecular targets of this compound have not been elucidated, it is plausible that it could modulate pathways involving inflammatory mediators, similar to other bioactive phenolic compounds. metacyc.org

The ability to inhibit the uncontrolled proliferation of cells is a hallmark of potential anticancer agents. Various natural phenolic compounds have been investigated for these activities. researchgate.net

Exploratory Research: Some complex phenolic compounds, such as certain lichen metabolites, have demonstrated cytotoxic and antiproliferative activities. metacyc.org Given its structure as a phenolic ester, this compound is a candidate for preliminary screening for antiproliferative effects against various cell lines. However, specific research data on the antiproliferative activity of this compound remains a subject for future investigation.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Vanillin |

| Vanillic acid |

Development of Advanced Materials and Polymer Science Applications

A comprehensive review of scientific literature did not yield any specific studies on the use of this compound in the development of advanced materials or its applications in polymer science. Research in the field of bio-based polymers has largely focused on other derivatives of vanillin and vanillic acid.

Incorporation as Bio-based Monomers in Polymer Synthesis

There are no available scientific articles or patents that describe the incorporation of this compound as a bio-based monomer in polymer synthesis. The existing body of research on vanillin-derived polymers focuses on monomers such as methacrylated vanillin, vanillic acid-based polyesters, and epoxy resins derived from other vanillin derivatives. pnas.orgnih.govcuvillier.deacs.orgnrel.govgoogleapis.comresearchgate.netresearchgate.netethernet.edu.etuni-saarland.denrel.govresearchgate.netacs.orgdtu.dknih.govresearchgate.netdokumen.pubmetacyc.org Consequently, no data is available to populate a table on this topic.

Potential as a Sustainable Plasticizer for Biopolymers

There is no published research on the potential of this compound as a sustainable plasticizer for biopolymers. Investigations into bio-based plasticizers have explored various molecules, but this compound has not been a subject of these studies. As a result, no data on its plasticizing effects, such as changes in the glass transition temperature or mechanical properties of biopolymers, is available to be compiled into a data table.

Future Research Directions and Interdisciplinary Prospects for Vanillin Vanillate

Innovation in Green and Sustainable Synthetic Methodologies

The future of vanillin (B372448) vanillate (B8668496) synthesis lies in the development of environmentally friendly and efficient methods. Traditional chemical synthesis often relies on petroleum-derived precursors and can generate hazardous byproducts. researchgate.netikm.org.my A key area of future research will be the exploration of green catalysts and biocatalytic processes.

Key Research Areas:

Enzymatic Esterification: Investigating the use of lipases and other enzymes to catalyze the esterification of vanillin and vanillic acid. This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste.

Whole-Cell Biotransformation: Developing microbial cell factories, such as genetically engineered bacteria or yeast, to produce vanillin vanillate directly from renewable feedstocks like lignin (B12514952) or glucose. researchgate.netmdpi.com This aligns with the principles of green chemistry by utilizing renewable resources and minimizing environmental impact. researchgate.net

Novel Green Catalysts: Research into solid acid catalysts and other heterogeneous catalysts that can be easily recovered and reused, making the synthesis process more sustainable. The use of a "green catalyst" like Fe-TAML/H2O2 has shown promise in producing high-purity vanillin and could be adapted for this compound synthesis. ikm.org.my

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Precursors | Catalyst/System | Advantages | Challenges |

|---|---|---|---|---|

| Enzymatic Esterification | Vanillin, Vanillic Acid | Lipases, Esterases | High selectivity, Mild reaction conditions, Reduced byproducts | Enzyme cost and stability, Optimization of reaction parameters |

| Whole-Cell Biotransformation | Lignin, Ferulic Acid, Glucose | Genetically engineered microorganisms (e.g., E. coli, S. cerevisiae) | Use of renewable feedstocks, Potentially lower cost, "Natural" label | Low yields, Strain stability, Complex downstream processing |

| Green Catalysis | Vanillin, Vanillic Acid | Solid acid catalysts, Fe-TAML/H2O2 | Catalyst reusability, Reduced waste, Environmentally benign | Catalyst development and optimization, Reaction efficiency |

Deeper Mechanistic Elucidation of Bioactivity Profiles

Preliminary research suggests that this compound may possess antioxidant, anti-inflammatory, and potential anticancer properties, likely stemming from its constituent parts, vanillin and vanillic acid. ontosight.ai However, a deeper understanding of its specific mechanisms of action is required.

Future research should focus on:

In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate the antioxidant capacity of this compound compared to its precursors. This includes assessing its ability to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Pathways: Investigating the molecular pathways through which this compound exerts anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines and enzymes. Studies on vanillin have shown it can reduce the activation of NF-kB, a key regulator of inflammation. nih.gov

Antimicrobial Mechanisms: Exploring the potential antimicrobial properties of this compound against various pathogens and elucidating its mode of action, which could involve membrane disruption or inhibition of essential enzymes. The human gut microbiome has been shown to possess metabolic machinery to counter the bioactivity of vanillin, a factor to consider in oral applications. nih.gov

Integration with Bioprocess Engineering and Synthetic Biology Platforms

The industrial-scale production of this compound will necessitate the integration of synthetic biology with advanced bioprocess engineering. The development of robust microbial chassis and optimized fermentation processes will be crucial for economic viability.

Key Interdisciplinary Approaches:

Metabolic Engineering: Engineering the metabolic pathways of microorganisms like Escherichia coli or Saccharomyces cerevisiae to enhance the production of vanillin and vanillic acid from simple sugars, which can then be converted to this compound. biorxiv.orgnih.gov This includes overcoming challenges like the rapid conversion of vanillin to byproducts. biorxiv.org

Biosensor Development: Creating biosensors for the real-time monitoring of this compound production during fermentation. For instance, a vanillate sensor has been developed to aid in optimizing the vanillin biosynthesis pathway in E. coli. acs.org

Downstream Processing: Designing efficient and sustainable methods for the extraction and purification of this compound from fermentation broths. This is a critical step that often hinders the industrialization of biotechnological processes. researchgate.net

Circular Economy Approaches for this compound Production and Utilization

The production of this compound can be integrated into a circular economy model by utilizing waste streams as starting materials. Lignin, a major byproduct of the paper and pulp industry, is a promising and abundant renewable resource for producing vanillin and vanillic acid. encyclopedia.pubuni-lj.si

Future Circular Economy Strategies:

Lignin Valorization: Developing efficient methods for the oxidative depolymerization of lignin to yield vanillin and vanillic acid, which can then be used to synthesize this compound. encyclopedia.pubmdpi.com

Plastic Upcycling: Exploring innovative approaches to convert plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into vanillin. yeswechem.org This vanillin could then serve as a precursor for this compound synthesis, offering a novel solution to plastic pollution. yeswechem.org

Waste Biomass Utilization: Utilizing agricultural residues like rice bran as substrates for microbial fermentation to produce the necessary precursors for this compound. mdpi.com

Table 2: Potential Waste Streams for this compound Precursor Production

| Waste Stream | Key Precursor(s) | Conversion Technology | Potential Benefits |

|---|---|---|---|

| Lignin | Vanillin, Vanillic Acid | Oxidative Depolymerization, Microbial Degradation | Valorization of industrial waste, Abundant and renewable resource |

| Plastic (PET) | Terephthalic Acid (convertible to vanillin) | Microbial Bioconversion | Addresses plastic pollution, Creates value from waste |

| Agricultural Residues (e.g., rice bran) | Ferulic Acid | Microbial Fermentation | Utilization of agricultural byproducts, Sustainable feedstock |

Development of Collaborative Research Paradigms and Data Sharing Initiatives

Advancing the science and application of this compound will require a collaborative, interdisciplinary approach. Establishing open research platforms and data-sharing initiatives will be essential to accelerate progress.

Key Initiatives for the Future:

Interdisciplinary Research Consortia: Forming collaborations between chemists, biologists, engineers, and food scientists to tackle the complex challenges associated with the synthesis, characterization, and application of this compound.

Open-Access Databases: Creating publicly accessible databases to share research findings, including spectroscopic data, bioactivity results, and optimized synthetic protocols.

Standardized Methodologies: Developing and adopting standardized methods for the analysis and evaluation of this compound to ensure the comparability and reproducibility of research results across different laboratories.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a variety of innovative and sustainable applications.

Q & A

Q. What metabolic pathways are involved in microbial catabolism of vanillin and vanillate?

Microorganisms like Sphingobium sp. SYK-6 and Pseudomonas sp. HR199 utilize distinct pathways for vanillin and vanillate degradation. For example, vanillin is oxidized to vanillate via vanillin dehydrogenase (VDH), while vanillate undergoes O-demethylation by vanillate demethylase (VanAB) to produce protocatechuate . Key genes such as vdh, vanA, and vanB are functionally expressed in heterologous hosts like E. coli to validate enzyme activity. Experimental validation includes LC-MS analysis of substrate conversion rates (e.g., 0.3 µmol/min/mL for VDH in E. coli) .

Q. How can the solubility of vanillin derivatives be predicted for experimental design?

Abraham solvation parameters, derived from empirical databases, enable solubility prediction for vanillin and structurally related compounds (e.g., dehydrodi(methyl vanillate)) in organic solvents like toluene or propan-1-ol. For compounds lacking pre-existing parameters, computational methods (e.g., group contribution models) or experimental measurements (e.g., shake-flask assays) are required to fill data gaps .

Q. What transcriptional regulators influence vanillin and vanillate metabolism in bacteria?

In Corynebacterium glutamicum, the vanABK operon is upregulated during vanillin exposure, while the LysR-family transcriptional regulator SLG_25740 in Sphingobium sp. SYK-6 exhibits negative fitness scores during lignin catabolism, suggesting regulatory roles in methionine biosynthesis. Chromatin immunoprecipitation (ChIP) and RNA-seq are critical for mapping regulator-gene interactions .

Q. Which analytical methods are used to quantify vanillin and vanillate in microbial systems?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is standard for quantifying vanillin and vanillate. For example, HPLC tracks vanillin depletion and vanillate accumulation during enzymatic assays , while LC-MS confirms metabolite identity via molecular ion peaks (e.g., m/z 153 for vanillate) .

Advanced Research Questions

Q. How can vanillate biosensors optimize the vanillin biosynthesis pathway in engineered strains?

Biosensors using Caulobacter crescentus-derived transcriptional regulators (e.g., VanR) coupled with fluorescence reporters (e.g., mRFP) enable real-time monitoring of vanillate levels in E. coli. Directed evolution improves biosensor specificity, achieving sub-millimolar sensitivity (0.01–1 mM) and eliminating cross-reactivity with isovanillate or protocatechuate. These tools facilitate high-throughput screening of O-methyltransferase variants to enhance vanillate production .

Q. What strategies address bottlenecks in the enzymatic conversion of ferulic acid to vanillin?

Rate-limiting steps, such as O-methyltransferase activity, are targeted via bioprospecting. For example, patent databases and protein BLAST identify novel O-methyltransferases (e.g., from Evolva S.A.), which are screened using vanillate biosensors. Rational engineering of cofactor independence (e.g., ATP/CoA-free pathways) further improves pathway efficiency .

Q. How can flux balance analysis resolve contradictions in pathway efficiency data?

Discrepancies between gene fitness scores (e.g., RB-TnSeq data) and metabolite flux may arise from redundant pathways or regulatory feedback. Integrating 13C-metabolic flux analysis with RNA-seq clarifies carbon allocation. For instance, Sphingobium sp. SYK-6 fitness data suggest efflux systems retain intracellular vanillin, improving assimilation despite negative fitness scores for transporters .

Q. What role do efflux pumps play in vanillin toxicity mitigation?

Knockout studies of efflux systems (e.g., SLG_25750 in Sphingobium sp. SYK-6) reveal increased intracellular vanillin retention, correlating with higher fitness during lignin catabolism. Fluorescent dye-based assays (e.g., ethidium bromide accumulation) quantify efflux activity under vanillin stress .

Q. How can heterologous expression of vanAB genes enhance vanillate degradation?

Cloning vanA and vanB from Pseudomonas sp. HR199 into non-catabolic hosts (e.g., Alcaligenes eutrophus) enables vanillate utilization. Activity is confirmed via growth assays on vanillate-supplemented media and protocatechuate quantification via HPLC .

Q. What computational tools predict enzyme-substrate interactions for vanillin pathway engineering?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities between vanillin dehydrogenase (VDH) and substrates like 3,4-dihydroxybenzaldehyde. Site-directed mutagenesis validates predicted active-site residues (e.g., Cys302 in VDH) .

Q. Methodological Notes

- Gene Fitness Profiling : Use RB-TnSeq to identify essential genes under vanillin/vanillate stress .

- Enzyme Assays : Couple NAD+ reduction with spectrophotometric monitoring (340 nm) for dehydrogenases .

- Biosensor Calibration : Dose-response curves (0.01–1 mM vanillate) ensure linear fluorescence output .

- Pathway Optimization : Design modular plasmid systems (e.g., xylose/vanillate-inducible promoters) for tunable gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.